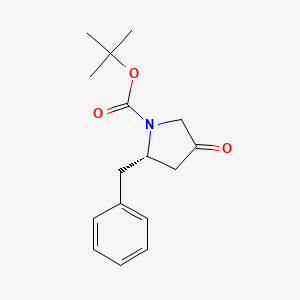
(2S)-2-Benzyl-4-oxopyrrolidine, N-BOC protected
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Benzyl-4-oxopyrrolidine, N-BOC protected is a compound of significant interest in organic chemistry. The N-BOC (tert-butoxycarbonyl) group is a common protective group used in the synthesis of amines and amino acids. This compound is particularly valuable due to its stability and ease of removal under mild conditions, making it a versatile intermediate in various synthetic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Benzyl-4-oxopyrrolidine, N-BOC protected typically involves the protection of the amine group using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .
Industrial Production Methods
In industrial settings, the synthesis of N-BOC protected compounds often employs continuous flow reactors to enhance efficiency and yield. The use of heterogeneous catalysts such as Amberlyst-15 in ethanol has been reported to provide high selectivity and yield .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Benzyl-4-oxopyrrolidine, N-BOC protected undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Benzyl alcohol or benzaldehyde.
Reduction: 2-Benzyl-4-hydroxypyrrolidine.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-Benzyl-4-oxopyrrolidine, N-BOC protected is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly in the development of protease inhibitors and other therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2S)-2-Benzyl-4-oxopyrrolidine, N-BOC protected involves its interaction with various molecular targets. The N-BOC group provides steric protection, allowing selective reactions at other functional groups. The benzyl group can participate in π-π interactions, enhancing binding affinity to target molecules. The pyrrolidine ring structure contributes to the compound’s stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
2-Benzyl-4-oxopyrrolidine: Lacks the N-BOC protection, making it less stable under certain conditions.
N-BOC protected pyrrolidine: Similar structure but without the benzyl group, leading to different reactivity and applications.
2-Benzylpyrrolidine: Does not have the ketone group, affecting its chemical behavior.
Uniqueness
(2S)-2-Benzyl-4-oxopyrrolidine, N-BOC protected is unique due to the combination of the N-BOC protective group and the benzyl group, which provides a balance of stability and reactivity. This makes it a valuable intermediate in various synthetic pathways and applications .
Propiedades
Fórmula molecular |
C16H21NO3 |
|---|---|
Peso molecular |
275.34 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-benzyl-4-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-11-14(18)10-13(17)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1 |
Clave InChI |
BMGZKXBNDSMHNM-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC(=O)C[C@@H]1CC2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(=O)CC1CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


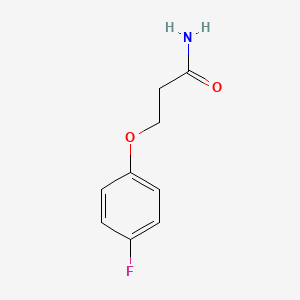
![5-Methoxythiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B15203368.png)
![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15203373.png)
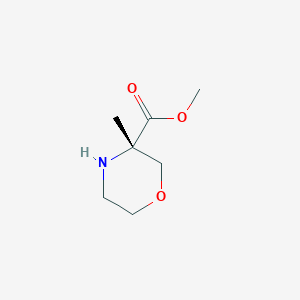
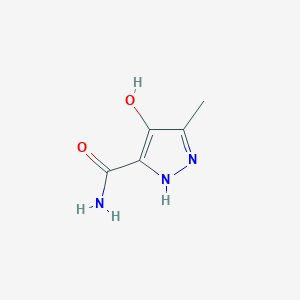
![8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203385.png)
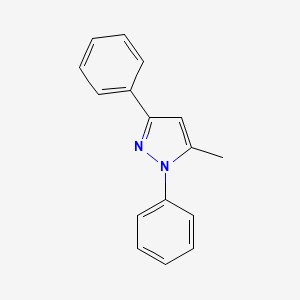

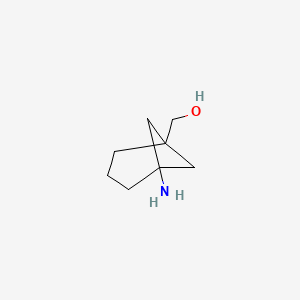
![4-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15203404.png)




